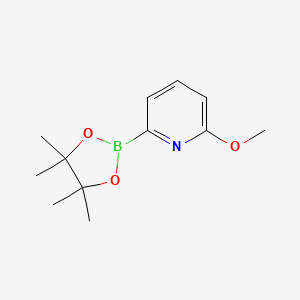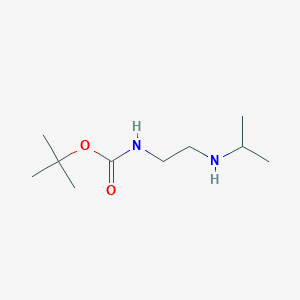
5-Oxopiperidine-2-carboxylic acid
Übersicht
Beschreibung
5-Oxopiperidine-2-carboxylic acid is a derivative of piperidine . It is an organic compound that has a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of 5-Oxopiperidine-2-carboxylic acid involves a series of chemical reactions . One method involves the coupling of the sulfonate ester of an optically active 4-halo-3-protected hydroxybutanol . Another approach involves the use of ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of 5-Oxopiperidine-2-carboxylic acid consists of a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis
5-Oxopiperidine-2-carboxylic acid can participate in various chemical reactions. For instance, it can be used as a reactant to synthesize functionalized β-lactam N-heterocycles via carboxymethylproline synthase-catalyzed cyclization reactions . It can also participate in the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid .Physical And Chemical Properties Analysis
5-Oxopiperidine-2-carboxylic acid is a carboxylic acid derivative of piperidine . It is a colorless solid . Its IUPAC name is ®-5-oxopiperidine-2-carboxylic acid hydrochloride .Wissenschaftliche Forschungsanwendungen
Pharmacology
Piperidine derivatives, including 5-Oxopiperidine-2-carboxylic acid, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pyridoxine-Dependent Epilepsy Research
5-Oxopiperidine-2-carboxylic acid has been identified as a biomarker in the study of pyridoxine-dependent epilepsy . This condition is an inborn error of lysine catabolism that presents with refractory epilepsy in newborns . The study identified 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP) as a PDE-ALDH7A1 biomarker, and confirmed 6-oxopiperidine-2-carboxylic acid (6-oxoPIP) as a biomarker .
Fermentation Studies
5-Oxopiperidine-2-carboxylic acid (OCA; cyclic α-aminoadipic acid) was assayed in fermentations of Penicillium chrysogenum PQ-96 by isotachophoresis and HPLC . From 0.36 mg ml −1 to 2.41 mg ml −1 OCA was accumulated in fermentations during penicillin G biosynthesis .
Drug Delivery and Medical Materials
5-Oxopiperidine-2-carboxylic acid might be a component of a composite polymer, PCL5K-PEOz2K-COOH, which has biodegradability and water solubility, and contains carboxyl functional groups . This polymer is suitable for applications in drug delivery and medical materials .
Peptide Synthesis
5-Oxopiperidine-2-carboxylic acid can be used in peptide synthesis . Peptides are short chains of amino acids that are linked together, and they are the building blocks of proteins. Peptide synthesis is a process used to create peptides in a laboratory setting. This process is important in the pharmaceutical industry, where peptides are used to create new drugs.
Nanotechnology
In nanotechnology, carboxylic acids, such as 5-Oxopiperidine-2-carboxylic acid, can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This has applications in the production of polymer nanomaterials .
Organic Synthesis
Carboxylic acids, such as 5-Oxopiperidine-2-carboxylic acid, are versatile organic compounds used in various areas including organic synthesis . They can be used in obtaining small molecules and macromolecules, synthetic or natural polymers .
Surface Modification
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This has applications in the modification of surfaces of nanostructures such as carbon nanotubes and graphene .
Newborn Screening Biomarker
5-Oxopiperidine-2-carboxylic acid has been identified as a potential biomarker for newborn screening for Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1) . This could help in early diagnosis and treatment, optimizing long-term clinical outcomes .
Safety And Hazards
Zukünftige Richtungen
The catalytic reduction of carboxylic acid derivatives, including 5-Oxopiperidine-2-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field may involve further exploration of these catalytic processes and their applications in various industries .
Eigenschaften
IUPAC Name |
5-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXRACVAHDTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586278 | |
| Record name | 5-Oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxopiperidine-2-carboxylic acid | |
CAS RN |
789448-80-2 | |
| Record name | 5-Oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)

